4,9-Dimethylpyrene

Description

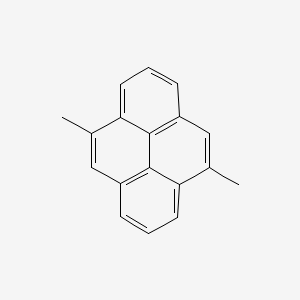

4,9-Dimethylpyrene is a polycyclic aromatic hydrocarbon (PAH) derivative of pyrene, featuring methyl groups at the 4 and 9 positions of its fused aromatic ring system. Pyrene itself is a well-studied PAH with applications in materials science, environmental chemistry, and photophysics .

Propriétés

Numéro CAS |

15729-79-0 |

|---|---|

Formule moléculaire |

C18H14 |

Poids moléculaire |

230.3 g/mol |

Nom IUPAC |

4,9-dimethylpyrene |

InChI |

InChI=1S/C18H14/c1-11-9-13-5-4-8-16-12(2)10-14-6-3-7-15(11)17(14)18(13)16/h3-10H,1-2H3 |

Clé InChI |

MNLPPIOTFDNHMQ-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC2=C3C(=CC=C2)C(=CC4=C3C1=CC=C4)C |

Origine du produit |

United States |

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du 4,9-Diméthylpyrène implique généralement l'alkylation du pyrène. Une méthode courante est l'alkylation de Friedel-Crafts, où le pyrène est mis en réaction avec du chlorure de méthyle en présence d'un catalyseur acide de Lewis tel que le chlorure d'aluminium. La réaction est effectuée dans des conditions anhydres pour éviter l'hydrolyse du catalyseur.

Méthodes de Production Industrielle : Bien que les méthodes spécifiques de production industrielle du 4,9-Diméthylpyrène ne soient pas bien documentées, l'approche générale impliquerait l'adaptation à grande échelle des méthodes de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction pour maximiser le rendement et la pureté, ainsi que la mise en œuvre de techniques de purification efficaces telles que la recristallisation ou la chromatographie.

Analyse Des Réactions Chimiques

Types de Réactions : Le 4,9-Diméthylpyrène subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des quinones ou d'autres dérivés oxygénés.

Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés dihydropyrène.

Substitution : Des réactions de substitution électrophile, telles que l'halogénation, la nitration et la sulfonation, peuvent se produire sur le cycle aromatique.

Réactifs et Conditions Communs :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : L'halogénation peut être réalisée en utilisant des halogènes (par exemple, le chlore ou le brome) en présence d'un catalyseur acide de Lewis.

Principaux Produits Formés :

Oxydation : Pyrènequinones et autres dérivés oxygénés du pyrène.

Réduction : Dérivés dihydropyrène.

Substitution : Dérivés halogénés, nitrés ou sulfonés du pyrène.

4. Applications de la Recherche Scientifique

Le 4,9-Diméthylpyrène a plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé comme précurseur pour la synthèse de composés aromatiques polycycliques plus complexes.

Biologie : Des études ont exploré ses interactions avec les macromolécules biologiques, telles que l'ADN, pour comprendre ses effets mutagènes et cancérigènes potentiels.

Médecine : Des recherches sont en cours pour étudier son utilisation potentielle en photothérapie dynamique pour le traitement du cancer.

Industrie : Il est utilisé dans le développement de semi-conducteurs organiques et de diodes électroluminescentes (DEL) en raison de ses propriétés électroniques uniques.

5. Mécanisme d'Action

Le mécanisme d'action du 4,9-Diméthylpyrène implique son interaction avec des cibles moléculaires telles que l'ADN et les protéines. Sa structure plane lui permet de s'intercaler entre les paires de bases de l'ADN, provoquant potentiellement des mutations. De plus, sa capacité à subir des réactions redox peut conduire à la génération d'espèces réactives de l'oxygène (ROS), qui peuvent endommager les composants cellulaires et contribuer à ses effets biologiques.

Composés Similaires :

Pyrène : Le composé parent sans groupes méthyles.

1,6-Diméthylpyrène : Un autre dérivé diméthylé avec des groupes méthyles à des positions différentes.

Benzo[a]pyrène : Un HAP bien connu ayant une activité biologique significative.

Unicité du 4,9-Diméthylpyrène : Le 4,9-Diméthylpyrène est unique en raison du positionnement spécifique de ses groupes méthyles, qui peut influencer sa réactivité chimique et ses interactions avec d'autres molécules. Cet isomérie de position peut entraîner des différences dans les propriétés physiques, telles que le point de fusion et la solubilité, ainsi que des variations dans l'activité biologique.

Applications De Recherche Scientifique

4,9-Dimethylpyrene has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of more complex polycyclic aromatic compounds.

Biology: Studies have explored its interactions with biological macromolecules, such as DNA, to understand its potential mutagenic and carcinogenic effects.

Medicine: Research is ongoing to investigate its potential use in photodynamic therapy for cancer treatment.

Industry: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

Mécanisme D'action

The mechanism of action of 4,9-Dimethylpyrene involves its interaction with molecular targets such as DNA and proteins. Its planar structure allows it to intercalate between DNA base pairs, potentially causing mutations. Additionally, its ability to undergo redox reactions can lead to the generation of reactive oxygen species (ROS), which can damage cellular components and contribute to its biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Pyrene

Pyrene (C₁₆H₁₀) serves as the parent compound for 4,9-Dimethylpyrene. Key differences include:

- Substituents : Pyrene lacks methyl groups, making it more planar and prone to π-π stacking interactions, whereas this compound’s methyl groups may reduce planarity, affecting aggregation and solubility.

- Applications : Pyrene is widely used as a fluorescent probe and environmental pollutant marker . The methyl groups in this compound could enhance hydrophobicity or alter fluorescence quantum yields, though direct evidence is absent in the provided materials.

4,9-Diazapyrenium Salts

4,9-Diazapyrenium derivatives (e.g., 2,7-diamino-4-methyl-5,10-diphenyl-4,9-diazapyrenium chloride) are nitrogen-containing analogs with notable biological activity:

- DNA/RNA Interaction : These compounds intercalate with nucleic acids, inducing apoptosis in tumor cells (IC₅₀ values: 0.29–52.2 μg/ml) .

- Fluorescence : 4,9-Diazapyrenium hydrosulfate exhibits fluorescence at λ = 610 nm, enabling cellular tracking via microscopy .

- Structural Contrast : The replacement of carbon atoms with nitrogen in the pyrene backbone creates a cationic structure, enhancing electrostatic interactions with DNA. In contrast, this compound’s methyl groups may sterically hinder such interactions but improve membrane permeability.

4,9-Anhydrotetrodotoxin (4,9-AnhydroTTX)

Though structurally distinct (a neurotoxin vs. a PAH), 4,9-AnhydroTTX highlights the significance of 4,9-substitution patterns:

- Chemical Stability : 4,9-AnhydroTTX exists in equilibrium with TTX in acidic conditions, with a ~4:1 ratio favoring TTX . This underscores how 4,9-substituents can stabilize or destabilize molecular configurations.

- Functional Impact : The 4,9-ether bond in 4,9-AnhydroTTX confers selective inhibition of NaV1.6 ion channels, a property leveraged in neuropharmacology .

Data Table: Key Properties of Comparable Compounds

Research Findings and Mechanistic Insights

- Biological Activity : 4,9-Diazapyrenium salts localize in cell nuclei, suggesting that 4,9-substitution patterns favor nuclear uptake . Methyl groups in this compound might similarly influence subcellular targeting.

- Stability : The equilibrium between 4,9-AnhydroTTX and TTX underscores the lability of 4,9-substituents in certain environments, a consideration for this compound’s storage and application .

Q & A

Q. Basic

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in fume hoods with HEPA filters.

- Waste disposal : Neutralize acidic byproducts before disposal (per ).

- First-aid documentation : Maintain SDS sheets (e.g., CAS 3054-63-5 guidelines) and train staff on spill management .

Which computational methods predict the photophysical properties of this compound?

Q. Advanced

- Time-dependent DFT (TD-DFT) : Calculate excitation energies and oscillator strengths (e.g., using Gaussian 16 with B3LYP/6-311++G** basis set).

- Molecular dynamics (MD) simulations : Model solvent effects on fluorescence quantum yield.

- Comparative analysis : Validate predictions against experimental UV-Vis spectra (e.g., 1800 nm measurements in ).

- Software tools : Use PubChem’s cheminformatics resources for structural validation .

How should researchers address discrepancies in cytotoxicity data for this compound derivatives?

Q. Advanced

- Bias analysis : Apply quantitative bias frameworks (e.g., ) to assess confounding variables (cell line variability, assay protocols).

- Meta-analysis : Aggregate data from multiple studies using fixed/random effects models.

- In vitro validation : Replicate experiments across independent labs with standardized MTT assay protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.